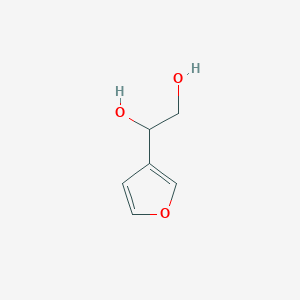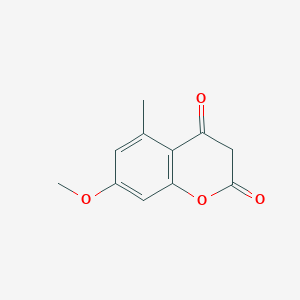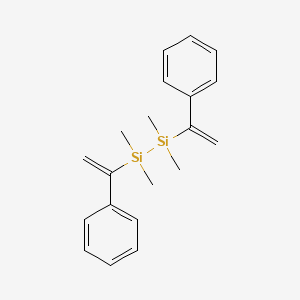
1-(Furan-3-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-yl)ethane-1,2-diol is an organic compound featuring a furan ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the diol functionality, making it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often employing a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity . Another method involves the enantioselective synthesis using chiral catalysts, which allows for the production of enantiopure 1-(2-furanyl)-1,2-ethanediol .
Industrial Production Methods: Industrial production of this compound typically involves continuous processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be hydrogenated under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in hydrogenated furan derivatives.
Substitution: Yields halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1-(Furan-3-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The diol functionality allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The furan ring provides aromatic stability and can undergo electrophilic substitution reactions, further contributing to its versatility .
Comparaison Avec Des Composés Similaires
1,2-bis(furan-2-yl)ethane-1,2-diol: Another diol with two furan rings, offering different reactivity and applications.
1-(Furan-2-yl)ethane-1,2-diol: A similar compound with the furan ring at a different position, affecting its chemical properties and reactivity.
Propriétés
Numéro CAS |
61063-45-4 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
1-(furan-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2 |
Clé InChI |
JDSSSVRENSVVLU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

